molecular formula C20H25NO8 B12944419 N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate

Katalognummer: B12944419
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: DHIMGPOCSRXRTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate is a complex organic compound that features both methoxybenzyl and trimethoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate typically involves the reaction of 4-methoxybenzyl chloride with 3,4,5-trimethoxyphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl and phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine oxalate
  • N-(4-Methoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine oxalate
  • N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)ethanamine oxalate

Uniqueness

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate is unique due to the presence of both 4-methoxybenzyl and 3,4,5-trimethoxyphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H25NO8

Molekulargewicht

407.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;oxalic acid

InChI

InChI=1S/C18H23NO4.C2H2O4/c1-20-15-7-5-13(6-8-15)11-19-12-14-9-16(21-2)18(23-4)17(10-14)22-3;3-1(4)2(5)6/h5-10,19H,11-12H2,1-4H3;(H,3,4)(H,5,6)

InChI-Schlüssel

DHIMGPOCSRXRTK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.